molecular formula C9H16BrClO B2898452 9-Bromo-1-chlorononan-2-one CAS No. 2567496-17-5

9-Bromo-1-chlorononan-2-one

Cat. No.: B2898452
CAS No.: 2567496-17-5
M. Wt: 255.58
InChI Key: QDRVWDGFVQUXFG-UHFFFAOYSA-N
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Description

9-Bromo-1-chlorononan-2-one is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a nonanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-1-chlorononan-2-one typically involves the halogenation of nonanone derivatives. One common method is the bromination of 1-chlorononan-2-one using bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of nonan-2-ol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Nonanoic acid or 9-bromo-nonanoic acid.

    Reduction: 9-Bromo-1-chlorononan-2-ol.

    Substitution: Various substituted nonanones depending on the nucleophile used.

Scientific Research Applications

9-Bromo-1-chlorononan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving halogenated organic compounds and their biological activities.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-Bromo-1-chlorononan-2-one involves its interaction with various molecular targets. The presence of halogen atoms makes it reactive towards nucleophiles, allowing it to participate in substitution reactions. The compound can also undergo oxidation and reduction, altering its chemical structure and reactivity.

Comparison with Similar Compounds

  • 9-Bromo-1-fluorononan-2-one
  • 9-Chloro-1-iodononan-2-one
  • 9-Iodo-1-chlorononan-2-one

Comparison: Compared to its analogs, 9-Bromo-1-chlorononan-2-one is unique due to the specific combination of bromine and chlorine atoms. This combination influences its reactivity and the types of reactions it can undergo. For instance, the presence of both halogens can enhance its electrophilic properties, making it more reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

9-bromo-1-chlorononan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrClO/c10-7-5-3-1-2-4-6-9(12)8-11/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRVWDGFVQUXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)CCl)CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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